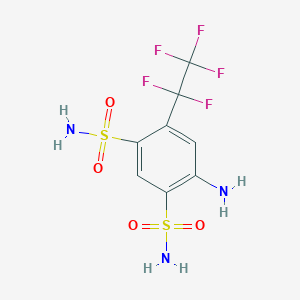
4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a pentafluoroethyl group, and two sulfonamide groups attached to a benzene ring. Its molecular formula is C8H8F5N3O4S2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Sulfonation: The benzene ring is sulfonated to introduce sulfonamide groups.
Fluorination: The pentafluoroethyl group is introduced through a fluorination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide groups can be reduced to sulfinamides or thiols.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide groups can produce sulfinamides.
Aplicaciones Científicas De Investigación
4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an anti-tumor and antiglaucoma agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can affect various physiological processes, including intraocular pressure regulation and tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2,4-Disulfamyl-5-trifluoromethylaniline: Another related compound with similar functional groups.
Uniqueness
4-Amino-6-(pentafluoroethyl)benzene-1,3-disulfonamide is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
654-58-0 |
|---|---|
Fórmula molecular |
C8H8F5N3O4S2 |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
4-amino-6-(1,1,2,2,2-pentafluoroethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H8F5N3O4S2/c9-7(10,8(11,12)13)3-1-4(14)6(22(16,19)20)2-5(3)21(15,17)18/h1-2H,14H2,(H2,15,17,18)(H2,16,19,20) |
Clave InChI |
FFXJGXITPRODFT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


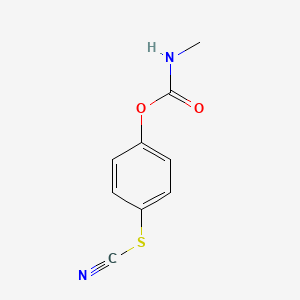
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
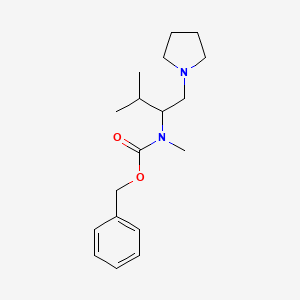
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
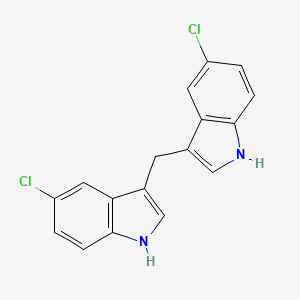
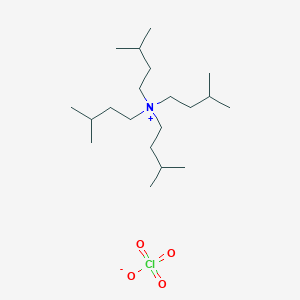
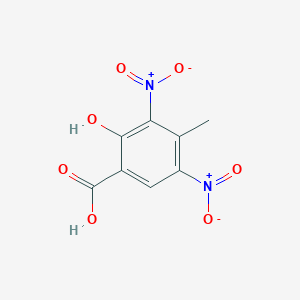
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
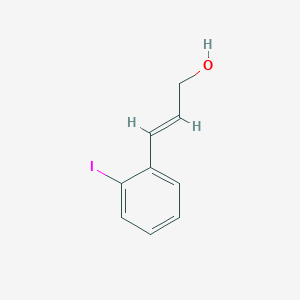
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
